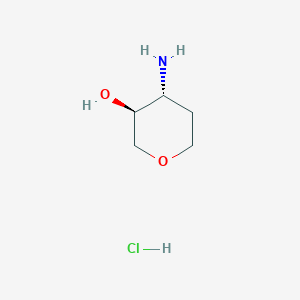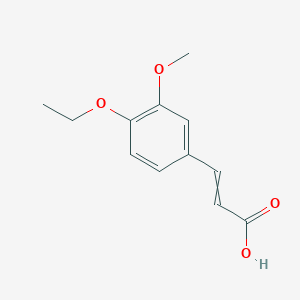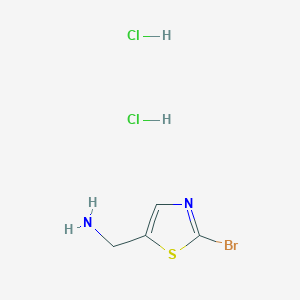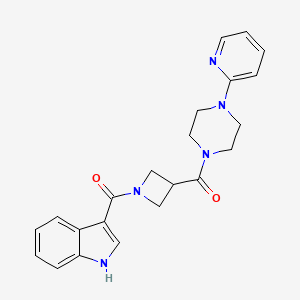
Methyl 3,5-dibromo-6-hydroxypicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3,5-dibromo-6-hydroxypicolinate” is a chemical compound with the molecular formula C7H5Br2NO3 . It is also known as "Methyl 3-bromo-6-hydroxypyridine-2-carboxylate" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with bromine atoms at the 3rd and 5th positions, a hydroxy group at the 6th position, and a methyl ester group at the 2nd position .科学的研究の応用
Ammonolysis and Chemical Transformations
Research demonstrates that ammonolysis of similar compounds like 3-hydroxy-6-methylpicolinic acid leads to products such as 3-hydroxypicolinamide. This suggests potential applications in chemical transformations and synthesis processes (Moore, Kirk, & Newmark, 1979).
Proton-Related Reactions and Chelation Behavior
A study on hydroxypicolinic acids, closely related to methyl 3,5-dibromo-6-hydroxypicolinate, reveals insights into their kinetics and thermodynamics in proton-related reactions. This has implications for understanding their chelation behavior, particularly in complexation with metals like copper(II) (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).
Electrophilic Substitution Studies
Studies on electrophilic substitution, like iodination of hydroxypicolinic acids, offer insights into the reactivity of these compounds under different conditions, highlighting potential applications in synthetic chemistry (Smirnov, Stolyarova, Zhuravlev, Lezina, & Dyumaev, 1976).
Photochemical Applications
The photochemistry of related compounds such as 6-chloro and 6-bromopicolinate ions has been explored, revealing applications in photodehalogenation, an important process in environmental chemistry and photocatalysis (Rollet, Richard, & Pilichowski, 2006).
Phosphorescent Properties in Electronics
Research into the effect of hydroxyl groups in ancillary ligands of Ir(III) complexes, including 3-hydroxypicolinic acid, can guide the design of high-efficiency, stable blue-emitting phosphors. This has direct applications in the field of electronics and display technologies (Wang, Yang, Wen, Wang, Li, & Zhang, 2017).
Synthesis of Bioactive Compounds
Synthesis studies, such as the creation of 5-Methyl-7-methoxy-isoflavone, provide a basis for synthesizing a range of bioactive compounds. This methodology could potentially be applied to derivatives of this compound for medicinal chemistry applications (Hong, 2005).
Complex Formation and Analysis
Studies on cobalt(II) complexes with hydroxyl derivatives of pyridinecarboxylic acids, which are structurally similar to this compound, reveal insights into ligand conformation and complex formation. This has implications for the design and synthesis of coordination compounds (Kukovec, Popović, Pavlović, & Linarić, 2008).
Safety and Hazards
The safety data sheet for “Methyl 3,5-dibromo-6-hydroxypicolinate” indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
methyl 3,5-dibromo-6-oxo-1H-pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c1-13-7(12)5-3(8)2-4(9)6(11)10-5/h2H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWUAXJCUBWBHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=O)N1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2404118.png)

![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-3-methylthiophene-2-carboxamide](/img/structure/B2404124.png)






![3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2404134.png)
![Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate](/img/structure/B2404137.png)


![3-amino-4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide](/img/structure/B2404141.png)